1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
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Overview
Description
- The chlorophenyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: 4-chlorophenyl isocyanate, tetrahydrocarbazole intermediate, and a base such as triethylamine in a solvent like dichloromethane.
Formation of the Urea Linkage:
- The final step involves the reaction of the chlorophenyl isocyanate with the tetrahydrocarbazole intermediate to form the urea linkage.
- Reaction conditions: Mild heating (50-60°C) and stirring for several hours.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the carbazole moiety.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction reactions can target the urea linkage or the aromatic rings.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
- Common reagents: Halogens (Br₂, I₂), nitrating agents (HNO₃/H₂SO₄).
Major Products:
- Oxidation products include hydroxylated derivatives.
- Reduction products may include amines or alcohols.
- Substitution products vary depending on the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
- Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves the following steps:
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Formation of the Tetrahydrocarbazole Intermediate:
- Starting with a suitable indole derivative, the tetrahydrocarbazole core is synthesized through catalytic hydrogenation.
- Reaction conditions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The urea linkage and the aromatic groups play crucial roles in these interactions, often involving hydrogen bonding, π-π stacking, and hydrophobic effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(1H-indol-3-yl)urea: Similar structure but with an indole moiety instead of tetrahydrocarbazole.
1-(4-Chlorophenyl)-3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)urea: Another analog with a different heterocyclic system.
Uniqueness:
- The tetrahydrocarbazole moiety in 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea provides unique electronic and steric properties, potentially leading to different biological activities and material properties compared to its analogs.
This compound’s unique combination of structural features makes it a valuable subject for ongoing research in various scientific fields.
Biological Activity
The compound 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H21ClN2O with a molecular weight of approximately 340.84 g/mol. The structure includes a urea moiety linked to a tetrahydrocarbazole and a chlorophenyl group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often interact with various biological targets:
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GPR17 Antagonism : Recent studies have identified the compound as a selective antagonist for GPR17, a G protein-coupled receptor involved in neuroinflammation and neurodegenerative diseases. By inhibiting this receptor, the compound may exert neuroprotective effects1.
- Antitumor Activity : The structural components of the compound suggest potential activity against cancer cells. Similar compounds have shown cytotoxic effects through apoptosis induction in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a recent study examining the neuroprotective properties of GPR17 antagonists, this compound demonstrated significant efficacy in reducing neuronal cell death in models of neurodegeneration. The study utilized various assays to measure cell viability and inflammatory markers, confirming the compound's potential as a therapeutic agent for neurodegenerative diseases
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of related compounds showed that derivatives with similar structures exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation in vitro . This suggests that this compound may possess comparable or enhanced antitumor activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAPVGVCBCPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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